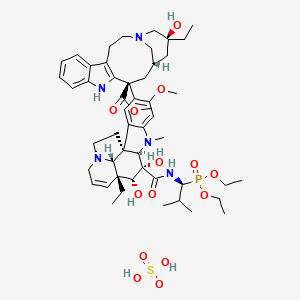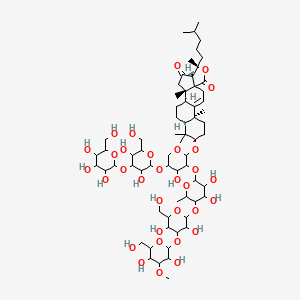![molecular formula C18H15NO5 B1237464 3-(3-Benzo[1,3]dioxol-5-yl-acryloylamino)-benzoic acid methyl ester](/img/structure/B1237464.png)
3-(3-Benzo[1,3]dioxol-5-yl-acryloylamino)-benzoic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[[3-(1,3-benzodioxol-5-yl)-1-oxoprop-2-enyl]amino]benzoic acid methyl ester is an amidobenzoic acid.
Wissenschaftliche Forschungsanwendungen
1,3-Dipolar Cycloaddition Reactions : The compound has been studied in the context of 1,3-dipolar cycloaddition reactions. These reactions are significant in the field of organic chemistry for the synthesis of complex molecules, potentially offering insights into new synthetic pathways and compounds (Stauss, Härter, Neuenschwander, & Schindler, 1972).
Oxidative Cross-Coupling Reactions : Research has also explored the use of similar compounds in oxidative cross-coupling reactions. These findings are valuable for developing new methods in organic synthesis, particularly for constructing carbon-carbon bonds (Miura, Tsuda, Satoh, Pivsa-Art, & Nomura, 1998).
Photopolymerization in Liquid Crystal Systems : The compound has been investigated for its role in photopolymerization processes within self-organizing systems like liquid crystals. This research could have implications for materials science, especially in the development of new polymeric materials (Chien, Boyden, Walz, Shenouda, & Citano, 1998).
Synthesis of Amino Acid-Coupled Derivatives : There has been research into coupling this compound with amino acids to create new benzanilides. This approach may lead to the discovery of new bioactive molecules with potential pharmaceutical applications (Rayes, Ali, & Fathalla, 2008).
Formation of Aggregation Enhanced Emission Nanoaggregates : Studies on derivatives of the compound have shown potential for forming nanoaggregates with aggregation-enhanced emission. These findings are important for the field of nanotechnology and the development of new materials with unique optical properties (Srivastava, Singh, & Mishra, 2016).
Eigenschaften
Molekularformel |
C18H15NO5 |
|---|---|
Molekulargewicht |
325.3 g/mol |
IUPAC-Name |
methyl 3-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino]benzoate |
InChI |
InChI=1S/C18H15NO5/c1-22-18(21)13-3-2-4-14(10-13)19-17(20)8-6-12-5-7-15-16(9-12)24-11-23-15/h2-10H,11H2,1H3,(H,19,20)/b8-6+ |
InChI-Schlüssel |
ZTYDZGHYQBIQRV-SOFGYWHQSA-N |
Isomerische SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3 |
Kanonische SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)C=CC2=CC3=C(C=C2)OCO3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![methyl (9S,14E,15S,19S)-14-ethylidene-2-methyl-18-oxa-2,12-diazahexacyclo[13.3.2.01,9.03,8.09,16.012,19]icosa-3,5,7-triene-16-carboxylate](/img/structure/B1237388.png)
![4-[(2E)-2-[(E)-3-(2-nitrophenyl)prop-2-enylidene]hydrazinyl]benzenesulfonamide](/img/structure/B1237391.png)
![N'-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide](/img/structure/B1237392.png)
![d(CH2)5[Tyr(Me)2]AVP](/img/structure/B1237393.png)


![3-(Prop-2-enylthio)-[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B1237397.png)




